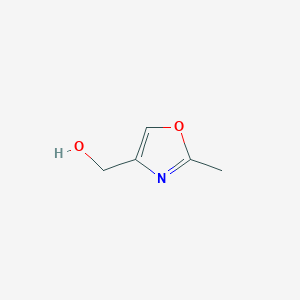

(2-Methyl-1,3-oxazol-4-yl)methanol

Description

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPDSEDYUPFTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415960 | |

| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141567-53-5 | |

| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Methyl-1,3-oxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The document details two robust synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and scale-up considerations.

Introduction

This compound is a heterocyclic compound featuring a 2-methyloxazole core with a hydroxymethyl substituent at the 4-position. This structural motif is of significant interest in the pharmaceutical industry due to its presence in various biologically active molecules. The oxazole ring can act as a bioisostere for amide or ester functionalities, potentially improving pharmacokinetic properties. The hydroxymethyl group provides a handle for further chemical modification and elaboration, making it a key intermediate in the synthesis of more complex drug candidates.

This guide outlines two principal synthetic strategies:

-

Pathway 1: A classical approach involving the formation of an oxazole ester intermediate followed by its reduction.

-

Pathway 2: A scalable route proceeding through a key aldehyde intermediate, which is subsequently reduced to the target alcohol.

Pathway 1: Synthesis via Reduction of an Oxazole Ester Intermediate

This pathway commences with the construction of the 2-methyloxazole ring system through a cyclocondensation reaction, followed by the reduction of the resulting ester to the desired primary alcohol.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound via an ester intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-1,3-oxazole-4-carboxylate

This reaction is a variation of the Robinson-Gabriel synthesis of oxazoles.

-

Reaction: Ethyl 2-chloroacetoacetate is reacted with acetamide to form the oxazole ring.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (2.0 eq).

-

Heat the reaction mixture to 100-110 °C. The mixture will become a clear solution and then gradually solidify.

-

After 2-3 hours of heating, cool the reaction mixture to room temperature.

-

Add water to the solid mass and stir vigorously to break up the solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 2: Reduction of Ethyl 2-methyl-1,3-oxazole-4-carboxylate

The ester is reduced to the primary alcohol using a powerful reducing agent.

-

Reaction: The ester functional group is reduced to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄)[1].

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 2-methyl-1,3-oxazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.

-

Quantitative Data

| Step | Reactants | Product | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-chloroacetoacetate, Acetamide | Ethyl 2-methyl-1,3-oxazole-4-carboxylate | None (neat) | 100-110 | 2-3 | ~70-80 |

| 2 | Ethyl 2-methyl-1,3-oxazole-4-carboxylate | This compound | LiAlH₄, THF | 0 to RT | 2-4 | >90 |

*Yields are estimated based on typical Robinson-Gabriel and LiAlH₄ reduction reactions.

Pathway 2: Scalable Synthesis via an Aldehyde Intermediate

This modern and highly scalable approach proceeds through the formation of a Weinreb amide, which is then selectively reduced to the corresponding aldehyde. A final, mild reduction affords the target alcohol. This pathway offers excellent control and is amenable to large-scale production.

Logical Workflow for Pathway 2

Caption: Scalable workflow for the synthesis of this compound via a Weinreb amide and aldehyde.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,3-oxazole-4-carboxylic acid

-

Reaction: Saponification of the ethyl ester to the corresponding carboxylic acid.

-

Procedure:

-

Dissolve ethyl 2-methyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.1 eq) in water.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Synthesis of N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide (Weinreb Amide)

-

Reaction: The carboxylic acid is converted to a Weinreb amide using a suitable coupling agent.

-

Procedure:

-

To a solution of 2-methyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide.

-

Step 3: Synthesis of 2-Methyloxazole-4-carboxaldehyde

-

Reaction: Selective reduction of the Weinreb amide to the aldehyde.

-

Procedure:

-

Dissolve the N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of LiAlH₄ (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of potassium hydrogen sulfate.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography or crystallization.

-

Step 4: Synthesis of this compound

-

Reaction: Mild reduction of the aldehyde to the primary alcohol.

-

Procedure:

-

Dissolve 2-methyloxazole-4-carboxaldehyde (1.0 eq) in methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or acetone.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

-

Quantitative Data for Scalable Synthesis

| Step | Reactants | Product | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-methyl-1,3-oxazole-4-carboxylate | 2-Methyl-1,3-oxazole-4-carboxylic acid | NaOH, Ethanol/Water | RT to 50 | 2-4 | >95 |

| 2 | 2-Methyl-1,3-oxazole-4-carboxylic acid | N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide | Oxalyl chloride, DMF, N,O-Dimethylhydroxylamine HCl, Et₃N, DCM | 0 to RT | 3-6 | ~85-95 |

| 3 | N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide | 2-Methyloxazole-4-carboxaldehyde | LiAlH₄, THF | -78 | 1 | ~70-80 |

| 4 | 2-Methyloxazole-4-carboxaldehyde | This compound | NaBH₄, Methanol | 0 to RT | 1-2 | >95 |

Conclusion

Both presented pathways offer viable routes to this compound. Pathway 1 represents a more direct, classical approach suitable for smaller-scale laboratory synthesis. Pathway 2, while involving more steps, provides greater control and scalability, making it the preferred method for producing larger quantities of the target compound with high purity. The choice of synthesis route will depend on the specific requirements of the research or development program, including scale, available starting materials, and desired purity. This guide provides the necessary technical details to enable researchers to successfully synthesize this important heterocyclic building block.

References

An In-depth Technical Guide to the Chemical Properties of (2-Methyl-1,3-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,3-oxazol-4-yl)methanol (CAS No: 141567-53-5) is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous biologically active molecules and serves as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also incorporates general information regarding the synthesis, reactivity, and biological significance of substituted oxazoles to provide a broader context for researchers. All quantitative data is summarized in structured tables, and general experimental methodologies are discussed.

Core Chemical Properties

This compound, with the molecular formula C₅H₇NO₂, is a substituted oxazole. The core structure consists of a 5-membered aromatic ring containing one nitrogen and one oxygen atom, with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 141567-53-5 |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Methyl-4-(hydroxymethyl)oxazole |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the known data.

| Property | Value | Source |

| Boiling Point | 208.1°C at 760 mmHg | Safety Data Sheet |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, the synthesis of substituted oxazoles is a well-established area of organic chemistry. The following sections describe general synthetic strategies that could be adapted for the preparation of this target molecule.

General Synthetic Approaches

Several named reactions are commonly employed for the synthesis of the oxazole ring. The choice of method typically depends on the desired substitution pattern and the availability of starting materials.

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. For the synthesis of this compound, a suitable starting material would be an N-acetylated α-amino ketone bearing a protected hydroxymethyl group.

-

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. This is a versatile method for the preparation of various oxazoles.

-

From α-Haloketones and Amides (Bredereck-Gompper Synthesis): The reaction of an α-haloketone with a primary amide can also yield the corresponding oxazole.

Below is a generalized workflow for the synthesis of a 2,4-disubstituted oxazole, which could be conceptually applied for the synthesis of this compound.

Figure 1: Generalized workflow for the Robinson-Gabriel synthesis of a 2,4-disubstituted oxazole.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not currently available in public spectral databases. Researchers investigating this compound would need to perform their own analytical characterization.

Biological and Medicinal Chemistry Context

The oxazole scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide range of biologically active compounds. While there is no specific information on the biological activity or signaling pathway involvement of this compound, the broader class of oxazole derivatives has been reported to exhibit a variety of therapeutic properties.

These properties include:

-

Antibacterial

-

Antifungal

-

Anti-inflammatory

-

Anticancer

-

Antitubercular

The biological activity of oxazole-containing molecules is often attributed to their ability to act as bioisosteres for amide or ester functionalities, potentially improving pharmacokinetic properties such as metabolic stability. The substituents on the oxazole ring play a crucial role in determining the specific biological target and the potency of the compound.

The following diagram illustrates the potential therapeutic areas where oxazole derivatives have shown promise.

Figure 2: Potential therapeutic applications of oxazole derivatives.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of more complex molecules for medicinal and material science applications. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, specific synthesis protocols, and biological activity. This guide has summarized the available information and provided a general context based on the well-documented chemistry and biological relevance of the oxazole class of compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

Spectroscopic and Analytical Profile of (2-Methyl-1,3-oxazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound (2-Methyl-1,3-oxazol-4-yl)methanol (CAS Number: 141567-53-5). Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a detailed analysis of its structural isomer, (5-methyl-1,3-oxazol-4-yl)methanol, to offer valuable, predictive insights into the spectroscopic signatures. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for these analytical techniques, and a graphical workflow of the spectral analysis process. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

This compound, with the molecular formula C₅H₇NO₂, is a substituted oxazole derivative.[1] The oxazole ring is a key structural motif in many biologically active compounds and natural products. The presence of both a methyl group and a hydroxymethyl substituent on the oxazole core suggests its potential as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds.

This whitepaper aims to consolidate the available spectroscopic information and provide standardized protocols relevant to the analysis of this compound and related compounds.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 141567-53-5 | [1] |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.12 g/mol | [1] |

| Purity (Typical) | ≥96% | [1] |

Spectroscopic Data (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for (5-methyl-1,3-oxazol-4-yl)methanol.[2]

Table 1: ¹H NMR Data for (5-methyl-1,3-oxazol-4-yl)methanol [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.71 | s | 1H | H-2 (oxazole ring) |

| 4.48 | s | 2H | -CH₂OH |

| 4.20 | br. s | 1H | -OH |

| 2.29 | s | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for (5-methyl-1,3-oxazol-4-yl)methanol [2]

| Chemical Shift (δ, ppm) | Assignment |

| 149.4 | C-5 (oxazole ring) |

| 145.4 | C-2 (oxazole ring) |

| 133.7 | C-4 (oxazole ring) |

| 55.5 | -CH₂OH |

| 10.0 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Mass Spectrometry (MS)

The mass spectrometry data for (5-methyl-1,3-oxazol-4-yl)methanol, obtained by chemical ionization (CI), is presented below.[2]

Table 3: Mass Spectrometry Data for (5-methyl-1,3-oxazol-4-yl)methanol [2]

| m/z | Ion | Relative Intensity (%) |

| 114 | [M+H]⁺ | 58 |

| 96 | [M-OH]⁺ | 100 |

Infrared (IR) Spectroscopy

While specific IR data for this compound is not available, the expected characteristic absorption bands based on its functional groups are listed in the table below.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3600-3200 (broad) | Hydroxyl group |

| C-H Stretch (sp³) | ~3000-2850 | Methyl and methylene groups |

| C=N Stretch | ~1650-1550 | Oxazole ring |

| C=C Stretch | ~1600-1475 | Oxazole ring |

| C-O Stretch | ~1260-1000 | Alcohol and oxazole ring |

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data presented. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.[3] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a narrow and symmetrical lock signal.[3]

-

Tune and match the probe to the appropriate frequency for ¹H or ¹³C.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3] A larger number of scans (hundreds to thousands) is typically required due to the lower natural abundance of ¹³C. A pulse angle of 30-45° and an appropriate relaxation delay are used.[3]

-

-

Data Processing : Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : The analysis is performed on a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample solution is introduced into the ion source via a syringe pump.

-

Ionization : Select an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer techniques often used with LC-MS that typically keep the molecular ion intact.[4]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder.[4] Press the mixture in a die under high pressure to form a transparent pellet.

-

Thin Film : If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.[4]

-

Place the prepared sample in the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols relevant to this compound. By leveraging data from the close structural isomer (5-methyl-1,3-oxazol-4-yl)methanol, this document offers valuable predictive insights that can guide researchers in the identification and characterization of this and related compounds. The detailed, generalized protocols for NMR, MS, and IR spectroscopy ensure that this guide can be a practical resource in the laboratory for professionals engaged in drug development and chemical synthesis. Future work should aim to acquire and publish the experimental spectra of this compound to validate and supplement the comparative data presented herein.

References

An In-Depth Technical Guide to (2-Methyl-1,3-oxazol-4-yl)methanol (CAS 141567-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,3-oxazol-4-yl)methanol, with CAS number 141567-53-5, is a heterocyclic building block of increasing importance in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its structural rigidity and potential for derivatization make it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, tabulated data, and visualizations of synthetic pathways are presented to aid researchers in its effective utilization.

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antiviral, and cytotoxic effects.[1] this compound is a functionalized oxazole that serves as a versatile intermediate for the synthesis of more complex molecules. Its classification as a "protein degrader building block" highlights its utility in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 141567-53-5 | [2] |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Molecular Weight | 113.11 g/mol | |

| Appearance | Solid | |

| Boiling Point | 208.1 °C at 760 mmHg | |

| Predicted pKa | 13.12 ± 0.10 | |

| SMILES | Cc1nc(CO)co1 | |

| InChI | InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely available in peer-reviewed literature, a highly analogous and instructive synthesis for its isomer, (5-methyl-1,3-oxazol-4-yl)methanol, has been reported. This procedure involves the reduction of the corresponding ethyl carboxylate. It is anticipated that a similar strategy, starting from ethyl 2-methyl-1,3-oxazole-4-carboxylate, would yield the target compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the reduction of ethyl 2-methyl-1,3-oxazole-4-carboxylate. This transformation can be effectively achieved using a mild reducing agent such as lithium borohydride.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the isomeric (5-methyl-1,3-oxazol-4-yl)methanol and is expected to be a viable route to the target compound.

Materials:

-

Ethyl 2-methyl-1,3-oxazole-4-carboxylate (1 equivalent)

-

Lithium borohydride (LiBH₄) (2.5 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve ethyl 2-methyl-1,3-oxazole-4-carboxylate in a 2:1 mixture of anhydrous THF and methanol.

-

At room temperature, add lithium borohydride portion-wise to the solution.

-

Heat the resulting mixture to 55 °C and stir overnight.

-

Cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride.

-

Evaporate the bulk of the organic solvents under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

Based on the structure of this compound and data from its isomer, the following spectroscopic characteristics are anticipated.

| Technique | Expected Features |

| ¹H NMR | Singlet for the oxazole proton (~7.5-8.0 ppm), a singlet for the methylene protons of the hydroxymethyl group (~4.5 ppm), a singlet for the methyl protons (~2.4 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the oxazole ring carbons, the methylene carbon of the hydroxymethyl group (~55-60 ppm), and the methyl carbon (~10-15 ppm). |

| Mass Spec. | A molecular ion peak [M+H]⁺ at m/z 114. |

| IR | A broad absorption band for the O-H stretch of the alcohol group (~3300 cm⁻¹), and characteristic peaks for the C=N and C-O stretching of the oxazole ring. |

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a linker or a component of a linker in the synthesis of PROTACs.

Role in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three main components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

Caption: General mechanism of action for a PROTAC.

This compound can be incorporated into the linker structure of a PROTAC. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of either the warhead or the E3 ligase ligand through ester, ether, or other linkages. The oxazole ring itself can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC incorporating this compound as a linker component.

Caption: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not yet explicitly detailed, synthesis and the presence of a reactive hydroxyl group make it an ideal candidate for incorporation into complex molecular architectures, most notably as a linker component in PROTACs. Further research into the synthesis and application of this compound is warranted and is expected to contribute to the development of novel targeted therapies. Researchers are encouraged to adapt the provided protocols and explore the potential of this molecule in their own drug discovery efforts.

References

A Technical Guide to the Structure Elucidaion of 2-methyl-4-(hydroxymethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-methyl-4-(hydroxymethyl)oxazole. The oxazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[1] A thorough understanding of its structure is paramount for drug design, synthesis, and development. This document details the interpretation of spectroscopic data and outlines the experimental protocols necessary for its unambiguous identification.

Molecular Structure and Physicochemical Properties

2-methyl-4-(hydroxymethyl)oxazole is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] Its structure consists of a methyl group at position 2 and a hydroxymethyl group at position 4 of the oxazole ring.

| Property | Value |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| CAS Number | 141567-53-5[3][4] |

| Canonical SMILES | CC1=NC(=CO1)CO[4] |

| Predicted pKa | 13.12 ± 0.10[4] |

| Predicted Solubility | 86 g/L (at 25 °C)[4] |

Spectroscopic Data for Structure Confirmation

The definitive confirmation of an organic compound's structure relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. It provides information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[7]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 2-methyl-4-(hydroxymethyl)oxazole, the expected signals are summarized below.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | H5 (Oxazole ring) |

| ~4.5 | Singlet | 2H | -CH₂-OH |

| ~3.5 | Singlet (broad) | 1H | -OH |

| ~2.4 | Singlet | 3H | -CH₃ |

-

The singlet at ~7.8 ppm is characteristic of the lone proton on the oxazole ring.

-

The singlet at ~4.5 ppm corresponds to the two protons of the hydroxymethyl group.

-

The broad singlet around ~3.5 ppm is indicative of the hydroxyl proton, which can exchange with solvent.

-

The singlet at ~2.4 ppm represents the three protons of the methyl group attached to the oxazole ring.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~160 | C2 (Oxazole ring) |

| ~145 | C4 (Oxazole ring) |

| ~130 | C5 (Oxazole ring) |

| ~55 | -CH₂-OH |

| ~14 | -CH₃ |

-

The signals in the aromatic region (~130-160 ppm) are assigned to the carbons of the oxazole ring.

-

The signal around 55 ppm corresponds to the carbon of the hydroxymethyl group.

-

The upfield signal at ~14 ppm is characteristic of the methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[5] For 2-methyl-4-(hydroxymethyl)oxazole, the molecular ion peak (M⁺) would appear at an m/z corresponding to its molecular weight (113.11).

| m/z (mass-to-charge ratio) | Ion |

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 82 | [M - CH₂OH]⁺ |

| 70 | [M - HNCO]⁺ |

| 43 | [CH₃CO]⁺ |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the molecule's structure. Key fragmentations for methyl-substituted oxazoles often involve cleavages of the side chains and rearrangements of the heterocyclic ring.[8]

Caption: Proposed mass spectrometry fragmentation pathway for 2-methyl-4-(hydroxymethyl)oxazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.[6]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1650 | Medium | C=N Stretch (Oxazole ring) |

| ~1550 | Medium | C=C Stretch (Oxazole ring) |

| ~1100 | Strong | C-O Stretch (Alcohol & Ring Ether) |

The broad absorption around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group. The C=N and C=C stretching vibrations confirm the presence of the oxazole ring, while the strong C-O stretch is consistent with both the alcohol and the ether linkage within the ring.[9]

Experimental Protocols

Synthesis of 2,4-disubstituted Oxazoles (General Protocol)

A common method for synthesizing oxazole derivatives is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[2] A general procedure adaptable for 2-methyl-4-(hydroxymethyl)oxazole is outlined below.

Protocol: Cyclodehydration of an α-acylamino ketone

-

Preparation of Precursor: The α-acylamino ketone precursor, N-(1-hydroxy-3-oxobutan-2-yl)acetamide, is synthesized by reacting 1,3-dihydroxyacetone with acetamide.

-

Cyclodehydration Setup: Dissolve the precursor (1.0 eq) in a suitable solvent such as anhydrous dichloromethane or toluene.

-

Reagent Addition: Add a dehydrating agent. Common reagents include phosphorus pentoxide (P₂O₅), sulfuric acid, or triphenylphosphine/hexachloroethane.[10][11] For this transformation, a milder agent like triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) in dichloromethane is often effective.[10]

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-methyl-4-(hydroxymethyl)oxazole.

Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher field NMR spectrometer.

-

Process the resulting Free Induction Decay (FID) with appropriate software to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Mass Spectrometry (Electron Ionization - EI)

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC-MS) interface.

-

Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Place the sample in an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Integrated Workflow for Structure Elucidation

The process of structure elucidation is a logical progression, integrating data from multiple analytical techniques to build a conclusive structural assignment.

Caption: Integrated workflow for the structure elucidation of 2-methyl-4-(hydroxymethyl)oxazole.

Biological Significance of the Oxazole Scaffold

Oxazole derivatives are of significant interest to medicinal chemists due to their wide range of biological activities. The oxazole nucleus is a key component in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and antitubercular properties.[12][13] For instance, certain 2,4,5-trisubstituted oxazoles have been investigated as potent antitubulin agents for cancer therapy, acting similarly to combretastatin A-4.[14] The structural elucidation of new oxazole compounds like 2-methyl-4-(hydroxymethyl)oxazole is a critical first step in exploring their potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. 4-(Hydroxymethyl)-2-methyl-1,3-oxazole | 141567-53-5 | RFA56753 [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. jchps.com [jchps.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. benchchem.com [benchchem.com]

- 11. CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of (2-Methyl-1,3-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a substituted oxazole ring. The oxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide also includes generalized experimental protocols and discusses the biological relevance of structurally related oxazole derivatives to provide a predictive context for its potential applications in drug discovery and development.

Physicochemical Characteristics

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(Hydroxymethyl)-2-methyloxazole, 2-Methyl-4-(hydroxymethyl)oxazole |

| CAS Number | 141567-53-5[1] |

| Molecular Formula | C₅H₇NO₂[1] |

| Molecular Weight | 113.11 g/mol [1] |

| Chemical Structure |  |

Physical Properties

A summary of the available and predicted physical properties is presented below. It is important to note that most of these values are not experimentally determined for this specific molecule and should be considered as estimates.

| Property | Value | Source |

| Physical Form | Solid | Supplier Data |

| Storage Temperature | 2-8 °C | Supplier Data |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic routes for substituted oxazoles, such as the Van Leusen and Robinson-Gabriel syntheses, a plausible laboratory-scale preparation and subsequent analysis can be outlined.

Synthesis: A Generalized Approach

A potential synthetic route to this compound could involve the reaction of an appropriate starting material that provides the C4-hydroxymethyl-substituted backbone, followed by the formation of the 2-methyl-oxazole ring. One such generalized approach is the reaction of an α-hydroxy ketone derivative with an amide.

Workflow for a Generalized Oxazole Synthesis

Caption: Generalized workflow for the synthesis and characterization of an oxazole derivative.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, the starting materials (e.g., a suitable protected dihydroxyacetone derivative and acetamide) are dissolved in an appropriate high-boiling solvent (e.g., toluene or xylene).

-

Cyclization: A dehydrating agent or catalyst (e.g., phosphorus pentoxide or a strong acid) is added to the mixture. The reaction is then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the careful addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Deprotection (if necessary): If a protecting group was used for the hydroxyl function, a final deprotection step would be required.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Workflow for Analytical Characterization

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the proton on the oxazole ring.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of the five distinct carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula C₅H₇NO₂.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and C=C stretches of the oxazole ring, and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC, ideally showing a single major peak.

Biological and Pharmacological Context

There is no specific biological or pharmacological data available for this compound in the public domain. However, the oxazole core is a well-established pharmacophore found in a variety of therapeutic agents. Derivatives of oxazole have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Some oxazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

-

Anti-inflammatory Effects: Certain oxazole derivatives have shown potential as anti-inflammatory agents.

-

Antimicrobial Properties: The oxazole ring is present in some compounds with antibacterial and antifungal activities.

Given the prevalence of oxazole-based compounds as kinase inhibitors, a hypothetical signaling pathway that could be a target for investigation is presented below.

Hypothetical Target: A Generic Kinase Signaling Pathway

Caption: A simplified diagram of a receptor tyrosine kinase pathway, a potential target for oxazole-based inhibitors.

It is crucial to emphasize that the biological activity and potential targets of this compound are purely speculative at this stage and would require extensive experimental validation.

Conclusion

This compound is a chemical entity with a well-defined structure. While specific, experimentally determined physicochemical and biological data are currently lacking in the public domain, its structural features suggest it could be a valuable building block in the synthesis of more complex molecules for drug discovery. The generalized protocols and contextual information provided in this guide are intended to serve as a foundation for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related oxazole derivatives. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.

References

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Researchers and Drug Development Professionals

The oxazole motif is a crucial scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. The Robinson-Gabriel synthesis, a classic and versatile method for the construction of the oxazole ring, remains a cornerstone reaction for organic chemists. This technical guide provides an in-depth overview of the Robinson-Gabriel synthesis, its modern variations, detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in the strategic application of this powerful transformation.

Core Principles: The Reaction Mechanism

The Robinson-Gabriel synthesis is fundamentally the cyclodehydration of a 2-acylamino ketone to form a substituted oxazole. The reaction is typically promoted by a strong acid or a dehydrating agent. The generally accepted mechanism involves the following key steps:

-

Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone moiety by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Cyclization: The lone pair of electrons on the amide oxygen then attacks the activated carbonyl carbon in an intramolecular fashion, leading to the formation of a five-membered ring intermediate, a hemiacetal-like species.

-

Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate, driven by the formation of the stable aromatic oxazole ring.

Caption: The reaction mechanism of the Robinson-Gabriel synthesis.

Experimental Protocols

I. Classical Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes the traditional method for the synthesis of 2,5-disubstituted oxazoles using concentrated sulfuric acid as the cyclodehydrating agent.

Materials:

-

2-Acylamino ketone (1.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Ice-water

-

Base for neutralization (e.g., sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane).

-

Reagent Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

II. Wipf's Modification: Synthesis from β-Hydroxy Amides

A popular and milder extension of the Robinson-Gabriel synthesis, developed by Wipf and co-workers, allows for the preparation of substituted oxazoles from readily available β-hydroxy amides. This two-step, one-pot procedure involves an oxidation followed by cyclodehydration.

Materials:

-

β-Hydroxy amide (1.0 eq)

-

Dess-Martin periodinane (DMP) (1.1-1.5 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (3.0-4.0 eq)

-

Triphenylphosphine (1.5-2.0 eq)

-

Iodine (1.5-2.0 eq)

-

Saturated aqueous NaHCO₃

-

Saturated aqueous Na₂S₂O₃

-

Ethyl acetate

-

Brine

Procedure:

-

Oxidation:

-

Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

-

Cyclodehydration:

-

To the solution of the crude β-keto amide in an appropriate solvent, add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

-

Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous Na₂S₂O₃.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography to yield the desired oxazole.

-

The Van Leusen Oxazole Synthesis: A Core Mechanism in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Van Leusen oxazole synthesis is a powerful and versatile chemical reaction that constructs the oxazole ring system from an aldehyde and tosylmethyl isocyanide (TosMIC). First reported by van Leusen and coworkers in 1972, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, broad substrate scope, and the prevalence of the oxazole motif in pharmacologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Reaction and Key Reagents

The fundamental transformation in the Van Leusen oxazole synthesis is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[1][3]

Tosylmethyl isocyanide (TosMIC) is the key reagent in this synthesis. It is a stable, odorless crystalline solid that possesses a unique combination of functional groups that drive the reaction:[1]

-

Acidic α-protons: The protons on the carbon adjacent to the sulfonyl and isocyanide groups are acidic, allowing for easy deprotonation by a base to form a nucleophilic carbanion.

-

Isocyanide group: This functional group participates in the crucial cyclization step.

-

Sulfonyl group (tosyl group): This group serves as an excellent leaving group in the final elimination step, leading to the aromatic oxazole ring.

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base and solvent (typically an alcohol like methanol or ethanol) can influence the reaction rate and yield.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Van Leusen oxazole synthesis proceeds through a well-defined sequence of steps: deprotonation, nucleophilic addition, intramolecular cyclization, and elimination.

-

Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC at the α-carbon by a base, generating a resonance-stabilized carbanion. This carbanion is a potent nucleophile.[1]

-

Nucleophilic Attack: The TosMIC carbanion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

-

Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide in the intermediate attacks the electrophilic carbon of the isocyanide group in an intramolecular fashion.[3] This 5-endo-dig cyclization is a key ring-forming step and results in the formation of a five-membered oxazoline intermediate.[1]

-

Proton Transfer and Tautomerization: A proton transfer and subsequent tautomerization of the oxazoline intermediate occur.

-

Elimination of the Tosyl Group: The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid). This elimination is driven by the formation of the stable, aromatic oxazole ring.[1]

The overall mechanistic pathway is illustrated in the following diagram:

Caption: The reaction mechanism of the Van Leusen oxazole synthesis.

Quantitative Data: Substrate Scope and Yields

The Van Leusen oxazole synthesis is known for its broad substrate scope, accommodating a wide variety of aliphatic and aromatic aldehydes. The following tables summarize representative yields for the synthesis of 5-substituted and 4,5-disubstituted oxazoles under different reaction conditions.

Table 1: Synthesis of 5-Substituted Oxazoles from Various Aldehydes [2][4]

| Entry | Aldehyde (R-CHO) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | K₂CO₃ | Methanol | 5 | 85 |

| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 4 | 92 |

| 3 | 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | 6 | 82 |

| 4 | 2-Naphthaldehyde | K₂CO₃ | Methanol | 5 | 88 |

| 5 | Cinnamaldehyde | K₂CO₃ | Methanol | 6 | 75 |

| 6 | Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | 8 | 65 |

| 7 | Isobutyraldehyde | K₂CO₃ | Methanol | 8 | 60 |

Table 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid [5]

| Entry | Aldehyde (R²-CHO) | Alkyl Halide (R¹-X) | Yield (%) |

| 1 | Benzaldehyde | Ethyl bromide | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl bromide | 95 |

| 3 | 4-Methylbenzaldehyde | Ethyl bromide | 90 |

| 4 | Benzaldehyde | Propyl bromide | 90 |

| 5 | Benzaldehyde | Benzyl bromide | 88 |

| 6 | 4-Chlorobenzaldehyde | Benzyl bromide | 91 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-substituted and 4,5-disubstituted oxazoles via the Van Leusen reaction.

Protocol 1: General Procedure for the Synthesis of 5-Substituted Oxazoles

This protocol is a general method for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.

Materials:

-

Aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Methanol (10 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.

Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This protocol describes a one-pot procedure for the synthesis of 4,5-disubstituted oxazoles using an ionic liquid as the solvent.[5]

Materials:

-

Aldehyde (1.2 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

-

Alkyl halide (1.5 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

1-Butyl-3-methylimidazolium bromide ([bmim]Br) (3 mL)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine TosMIC (1.0 mmol), potassium carbonate (3.0 mmol), and [bmim]Br (3 mL).

-

Add the alkyl halide (1.5 mmol) to the mixture and stir at room temperature for 10-12 hours.

-

Add the aldehyde (1.2 mmol) to the reaction mixture and continue to stir at room temperature for another 10-12 hours.

-

After the reaction is complete, add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Caption: Experimental workflows for the synthesis of oxazoles.

Conclusion

The Van Leusen oxazole synthesis remains a highly relevant and widely utilized method for the construction of the oxazole core. Its reliability, operational simplicity, and broad applicability make it an invaluable tool for synthetic chemists in academia and industry. A thorough understanding of its mechanism and the availability of robust experimental protocols are essential for leveraging this reaction to its full potential in the synthesis of novel chemical entities for drug discovery and materials science.

References

An In-Depth Technical Guide to the Fischer Oxazole Synthesis: Core Starting Materials

For researchers, scientists, and professionals in drug development, the Fischer oxazole synthesis offers a classical and effective method for the preparation of 2,5-disubstituted oxazoles. Discovered by Emil Fischer in 1896, this reaction remains a valuable tool in organic synthesis.[1] This technical guide provides a detailed exploration of the core starting materials, experimental protocols, and reaction scope of the Fischer oxazole synthesis.

Core Reactants and Reagents

The Fischer oxazole synthesis is fundamentally a condensation reaction between an aldehyde cyanohydrin and another aldehyde, catalyzed by anhydrous hydrochloric acid.[1] The reaction is typically carried out in a dry ethereal solvent.

1. Aldehyde Cyanohydrins: These are the cornerstone of the synthesis, providing the C-5 carbon and the nitrogen atom of the resulting oxazole ring. Cyanohydrins are themselves synthesized from aldehydes or ketones. Aromatic cyanohydrins are most commonly employed in the Fischer synthesis. A prime example is mandelonitrile (2-hydroxy-2-phenylacetonitrile), derived from benzaldehyde.

2. Aldehydes: The second aldehyde component provides the C-2 carbon of the oxazole ring. Similar to the cyanohydrin precursor, aromatic aldehydes are frequently used.

3. Anhydrous Hydrochloric Acid: Gaseous hydrogen chloride serves as the catalyst for the cyclization and dehydration steps. The anhydrous nature of the acid is crucial to prevent hydrolysis of the intermediates.

4. Solvent: The reaction is typically performed in a dry, inert solvent, with diethyl ether being the most common choice.

Reaction Mechanism and Pathway

The Fischer oxazole synthesis proceeds through a series of key steps, ultimately leading to the formation of the stable aromatic oxazole ring.

The reaction is initiated by the protonation of the cyanohydrin's nitrile group by hydrochloric acid, followed by the attack of a chloride ion to form an imino chloride intermediate. This intermediate then reacts with the second aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the oxazole ring. The product initially precipitates as the hydrochloride salt, which can then be neutralized to yield the free oxazole base.[1]

Experimental Protocols

To provide a practical understanding, detailed experimental protocols for the synthesis of a key starting material and a representative Fischer oxazole synthesis are presented below.

Synthesis of Mandelonitrile from Benzaldehyde

A common precursor for the synthesis of 2,5-diphenyloxazole is mandelonitrile, which can be prepared from benzaldehyde.

Experimental Workflow: Synthesis of Mandelonitrile

Procedure:

-

Dissolve benzaldehyde in ethyl acetate.

-

Prepare an aqueous solution of sodium cyanide and adjust the pH to between 6.8 and 7.2 with hydrochloric acid.[2]

-

Slowly add the benzaldehyde solution to the stirring sodium cyanide solution while maintaining the temperature between 10-20°C.[2]

-

Continue stirring for approximately two hours after the addition is complete.[2]

-

Allow the mixture to stand and the layers to separate.

-

The upper organic layer is collected, and the solvent is removed under reduced pressure to yield mandelonitrile. This method can produce mandelonitrile in high yield (up to 99.8%) and purity.[2]

Alternatively, a near-quantitative yield of mandelonitrile can be achieved by first preparing the bisulfite addition product of benzaldehyde, which is then reacted with potassium or sodium cyanide.[3]

Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

The classic example of the Fischer oxazole synthesis is the reaction of mandelonitrile with benzaldehyde to produce 2,5-diphenyloxazole.

Experimental Workflow: Fischer Oxazole Synthesis

Procedure:

-

Equimolar amounts of mandelonitrile and benzaldehyde are dissolved in anhydrous diethyl ether.[1]

-

The solution is cooled to 0°C, and dry hydrogen chloride gas is bubbled through the mixture for 1-2 hours.

-

The reaction vessel is sealed and allowed to stand at room temperature overnight, during which the oxazole hydrochloride salt precipitates.

-

The precipitate is collected by filtration and washed with anhydrous diethyl ether.

-

The hydrochloride salt is then treated with a mild base, such as an aqueous solution of sodium bicarbonate, to liberate the free oxazole.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate), the organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 2,5-diphenyloxazole.

Substrate Scope and Quantitative Data

The Fischer oxazole synthesis is most effective for the preparation of 2,5-diaryloxazoles. While there have been instances of the use of aliphatic starting materials, the reaction is predominantly applied to aromatic aldehydes and cyanohydrins.[1] The yields are generally moderate to good, but can be influenced by the specific substrates and reaction conditions.

| Cyanohydrin (R1) | Aldehyde (R2) | Product | Yield (%) |

| Phenyl | Phenyl | 2,5-Diphenyloxazole | Moderate to Good |

| Phenyl | 4-Bromophenyl | 2-(4-Bromophenyl)-5-phenyloxazole | Not specified |

| 4-Chlorophenyl | 4-Chlorophenyl | 2,5-Di(4-chlorophenyl)oxazole | Not specified |

| Methyl | Phenyl | 2-Phenyl-5-methyloxazole | Not specified |

Note: Specific yield percentages for the Fischer oxazole synthesis are not consistently reported in readily available literature, with sources often describing them as "moderate to good."

Limitations and Byproducts

A notable limitation of the Fischer oxazole synthesis is the potential for side reactions, particularly when using certain substituted aromatic starting materials. For instance, the reaction of benzaldehyde cyanohydrin with 4-bromobenzaldehyde can lead to chlorination of the oxazole ring, yielding 2,5-bis(4-bromophenyl)-4-chlorooxazole as a byproduct.[1] Another potential byproduct is the corresponding 2,5-diaryl-4-oxazolidinone.[1] The strongly acidic conditions can also be incompatible with sensitive functional groups on the starting materials.

References

An In-depth Technical Guide to the Resonance Structures of the 1,3-Oxazole Ring

Executive Summary: The 1,3-oxazole ring is a cornerstone five-membered aromatic heterocycle vital to medicinal chemistry and materials science. Its unique electronic properties, governed by the interplay of an electronegative oxygen atom and a pyridine-like nitrogen atom, dictate its reactivity and intermolecular interactions. This guide provides a detailed examination of the resonance structures of the 1,3-oxazole core, linking its theoretical electronic distribution to experimentally observed reactivity. We present quantitative data from computational and spectroscopic studies, detail the methodologies used for its structural elucidation, and offer visualizations to clarify key concepts for researchers, scientists, and drug development professionals.

Introduction to the 1,3-Oxazole Ring

The 1,3-oxazole is a planar, aromatic heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1][2] This arrangement imparts a unique electronic character, with the nitrogen atom behaving similarly to that in pyridine and the oxygen atom resembling its counterpart in furan.[1] Oxazoles are classified as aromatic, fulfilling Hückel's rule with six π-electrons delocalized across the ring.[1] However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to its sulfur analog, thiazole, or purely carbocyclic systems.[1][3]

This scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][4] A thorough understanding of its electronic structure is therefore critical for the rational design of new therapeutic agents.

Resonance Theory and the 1,3-Oxazole Ring

The true electronic distribution of the 1,3-oxazole ring is a hybrid of several contributing resonance structures. While the neutral, aromatic structure is the major contributor to the ground state, zwitterionic (dipolar) forms are essential for explaining the ring's chemical reactivity. The electronegativity of the heteroatoms (O > N) heavily influences the stability and contribution of these forms.

The key resonance contributors are:

-

Structure A (Major Contributor): The neutral, aromatic form with six delocalized π-electrons.

-

Structure B: Delocalization of the oxygen's lone pair creates a positive charge on oxygen and a negative charge on the C4 position.

-

Structure C: Further delocalization from Structure B places the negative charge on the C2 position.

-

Structure D: An alternative delocalization from Structure A involves the π-bond between C4 and C5, placing a negative charge on the nitrogen and a positive charge on C5.

-

Structure E: A zwitterionic structure that places a negative charge on the more electronegative oxygen atom and a positive charge on nitrogen, which is less favorable but helps explain the electrophilicity of the C2 position.

The interplay of these structures results in a resonance hybrid with a distinct electronic landscape. The pyridine-like nitrogen at N3 is the most basic center and the primary site for protonation and alkylation.[5] The C2 position is the most electron-deficient carbon, making its attached proton the most acidic.[3] Conversely, the C5 position is the most electron-rich carbon, rendering it the primary site for electrophilic aromatic substitution.[3]

Quantitative Structural Data

The geometry of the 1,3-oxazole ring has been precisely determined through both experimental techniques, such as microwave spectroscopy, and theoretical calculations.[6] The bond lengths reflect a hybrid of single and double bond character, confirming the delocalized π-electron system. The C2-N3 bond, for instance, is significantly shorter than a typical C-N single bond, indicating substantial double bond character, which is consistent with the resonance contributors.

The table below summarizes experimental bond lengths determined by microwave spectroscopy and provides a comparison with values obtained from Density Functional Theory (DFT) calculations. The strong agreement between experimental and theoretical data validates the computational models used to study these systems.[6][7]

| Bond | Atom Positions | Experimental Bond Length (Å)[6] | Theoretical (DFT) Bond Length (Å)[7] |

| O1—C2 | Oxygen - Carbon | 1.357 | 1.365 |

| C2=N3 | Carbon - Nitrogen | 1.291 | 1.289 |

| N3—C4 | Nitrogen - Carbon | 1.389 | 1.391 |

| C4=C5 | Carbon - Carbon | 1.355 | 1.363 |

| C5—O1 | Carbon - Oxygen | 1.367 | 1.371 |

Note: Experimental data from microwave spectroscopy. Theoretical data from DFT calculations at the B3LYP/6-31G* level.*

Experimental and Computational Protocols for Structural Elucidation

The structural and electronic properties of the 1,3-oxazole ring are investigated using a combination of experimental and computational methods. Each approach provides unique and complementary information.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.[8] It provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be derived with high accuracy.

-

Principle: X-rays are diffracted by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional map of electron density, revealing the positions of atoms.

-

Methodology:

-

Crystal Growth: High-quality single crystals of the oxazole derivative are grown from a suitable solvent via slow evaporation, cooling, or vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer in a diffractometer. It is irradiated with monochromatic X-rays while being rotated, and thousands of diffraction intensities are recorded.[5]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final, precise molecular structure.[5][8]

-

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei (e.g., ¹H, ¹³C) in solution, providing insights into electron density distribution.

-